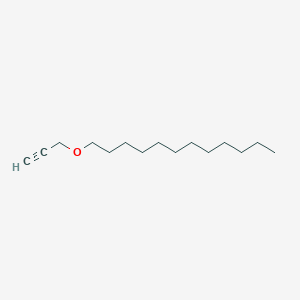

1-(Prop-2-yn-1-yloxy)dodecane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

40657-18-9 |

|---|---|

Molecular Formula |

C15H28O |

Molecular Weight |

224.38 g/mol |

IUPAC Name |

1-prop-2-ynoxydodecane |

InChI |

InChI=1S/C15H28O/c1-3-5-6-7-8-9-10-11-12-13-15-16-14-4-2/h2H,3,5-15H2,1H3 |

InChI Key |

PNOMZJSAXYYXMP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOCC#C |

Origin of Product |

United States |

Synthetic Methodologies for Propargyl Dodecyl Ethers and Analogs

Alkylation Strategies for Ether Linkage Formation

The formation of the ether bond is a critical step in the synthesis of 1-(prop-2-yn-1-yloxy)docedane. Alkylation strategies are commonly employed, with the Williamson ether synthesis being a cornerstone method. More recent developments include various catalytic etherification reactions that offer milder conditions and improved efficiency.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a widely used and versatile method for preparing symmetrical and unsymmetrical ethers. wikipedia.orgjk-sci.com This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide. wikipedia.org In the context of 1-(prop-2-yn-1-yloxy)dodecane synthesis, this involves the deprotonation of 1-dodecanol (B7769020) to form the dodecyloxide anion, which then reacts with a propargyl halide, such as propargyl bromide or propargyl chloride.

The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH), potassium carbonate (K2CO3), or a strong alkali metal hydroxide, in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. jk-sci.comchem-station.comrsc.org The choice of base and solvent is crucial to ensure efficient deprotonation of the alcohol and to facilitate the SN2 reaction while minimizing side reactions like elimination. For instance, the synthesis of bis(propargyl) aromatic ethers has been successfully achieved with good yields using potassium carbonate as the base. rsc.org

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |

| Dihydroxybenzene | Propargyl bromide | K2CO3 | Not Specified | Not Specified | Good |

| 1-Dodecanol | Propargyl Bromide | NaH | DMF | Room Temp. to 60 | High |

| Benzyl alcohol | Propargyl Chloride | Rhodium Catalyst | Toluene | 40 | 80 |

| Acetaminophen | Ethyl Iodide | K2CO3 | Butanone | Reflux | Not Specified |

Catalytic Etherification Reactions

Catalytic etherification reactions provide an alternative to the classical Williamson ether synthesis, often under milder and more environmentally friendly conditions. These methods can involve acid or metal catalysis. For instance, tungstated zirconia has been identified as a selective solid-acid catalyst for the liquid-phase etherification of 1-dodecanol, although this is typically for the formation of symmetrical ethers. escholarship.orgdaneshyari.com

More relevant to the synthesis of propargyl ethers, ferrocenium (B1229745) ions have been used as catalysts for the etherification of propargylic alcohols with primary alcohols. umsl.edu Studies have shown that increasing the catalyst load of ferrocenium hexafluorophosphate (B91526) or ferrocenium tetrafluoroborate (B81430) can significantly increase the yield of the resulting propargylic ether over time. umsl.edu Another approach involves the use of HBF4 as a catalyst for the reaction between propargylic alcohols and various primary and secondary alcohols to produce propargyl ethers. nih.govmdpi.com

| Alcohol 1 | Alcohol 2 | Catalyst | Solvent | Time (h) | Yield (%) |

| Propargylic alcohol | n-Butanol | 3% FcPF6 | CH2Cl2 | 18 | 46.2 |

| Propargylic alcohol | n-Butanol | 3% FcBF4 | CH2Cl2 | 18 | 49.1 |

| Propargylic alcohols | Primary/Secondary Alcohols | HBF4 (catalytic) | Not Specified | Not Specified | Not Specified |

Incorporation of Terminal Alkyne Functionality

The terminal alkyne group in this compound is a key functional handle for further chemical modifications, such as click chemistry. The methods for its incorporation are centered on introducing the propargyl group.

Propargylation of Hydroxyl-Containing Dodecane (B42187) Derivatives

This approach is essentially a specific application of the Williamson ether synthesis, where the electrophile is a propargyl derivative. The reaction involves the O-alkylation of a dodecanol (B89629) derivative with a propargyl halide. The success of this SN2 reaction is highly dependent on the nature of the leaving group on the propargyl moiety (typically Br or Cl) and the reaction conditions. The use of a strong base is necessary to generate the alkoxide from the hydroxyl group of the dodecane derivative.

For example, the reaction of 1-dodecanol with propargyl bromide in the presence of a base like sodium hydride in an aprotic solvent such as DMF would lead to the formation of this compound. This method is straightforward and generally provides good yields, especially when using primary alcohols like 1-dodecanol, which minimizes the competing E2 elimination reaction. wikipedia.org

| Dodecane Derivative | Propargylating Agent | Base | Solvent | Key Feature |

| 1-Dodecanol | Propargyl Bromide | Sodium Hydride | DMF | Standard Williamson ether synthesis conditions. |

| Dicarboxybenzene | Propargyl Bromide | Potassium Carbonate | Not Specified | Synthesis of bis(propargyl) aromatic esters. rsc.org |

Gold-Catalyzed Alkynylation Routes to Propargylic Ethers

Gold catalysis has emerged as a powerful tool in organic synthesis for the activation of alkynes under mild conditions. ucl.ac.uk Gold catalysts, particularly cationic gold(I) complexes, can activate terminal alkynes towards nucleophilic attack. jst.go.jp This has been applied to the synthesis of propargylic ethers from terminal alkynes and acetals. jst.go.jp In this approach, a gold catalyst facilitates the reaction between a terminal alkyne and an acetal, which serves as an electrophile, to form the corresponding propargylic ether.

While not a direct propargylation of an alcohol, this methodology provides an alternative route to the propargyl ether linkage. The reaction conditions are typically mild, and the use of bulky ligands on the gold catalyst can enhance its stability and efficiency. jst.go.jp This method is advantageous for its high functional group tolerance. jst.go.jp

| Alkyne | Electrophile | Gold Catalyst | Solvent | Yield (%) |

| Ethynyl Benzene | Diethyl Acetal | IPrAu(BTZ-H)OTf | Toluene | Excellent |

| Ethynyl Benzene | Diisopropyl Acetal | IPrAu(BTZ-H)OTf | Toluene | Excellent |

| Various Terminal Alkynes | Acetals | Cationic gold catalysts with bulky ligands | THF, CPME, 1,4-dioxane | Moderate to Excellent |

Green Chemistry Approaches in Synthetic Pathways

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of propargyl ethers to develop more environmentally benign and efficient methodologies. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency compared to traditional synthetic routes. Key green strategies employed in the synthesis of this compound and its analogs include microwave-assisted synthesis, the use of ionic liquids, phase-transfer catalysis, and ultrasound-assisted methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as rapid reaction rates, higher yields, and improved purity of products. tsijournals.com In the context of propargyl ether synthesis, microwave-assisted methods can dramatically reduce reaction times from hours to minutes. tsijournals.comijpsjournal.com For instance, a catalyst-free approach for synthesizing propargylic ethers from propargyl carbonates and alcohols has been developed using microwave irradiation. benthamdirect.com This method avoids the use of potentially toxic or expensive metal catalysts. benthamdirect.com The reaction is typically performed by irradiating a mixture of the propargyl carbonate and an alcohol, which acts as both the solvent and reagent, achieving good yields in as little as 30 minutes. benthamdirect.com

The efficiency of microwave-assisted synthesis is attributed to the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. tsijournals.com This technique is particularly effective for reactions involving polar intermediates, which is often the case in ether synthesis.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Ether Synthesis

| Method | Reaction Time | Energy Consumption | Typical Yield | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Minutes (e.g., 2-40 min) | Low | Good to Excellent (e.g., 78-100%) | tsijournals.comijpsjournal.com |

| Conventional Heating | Hours (e.g., 4-16 h) | High | Variable | ijpsjournal.com |

Ionic Liquids in Synthesis

Ionic liquids (ILs) are salts with melting points below 100 °C and are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. organic-chemistry.org They can serve as both the solvent and catalyst in the synthesis of propargylic ethers. rsc.org For example, imidazolium-based ionic liquids have been used effectively in the propargylation of alcohols. rsc.org

In these systems, metallic triflates such as Sc(OTf)₃ or Bi(OTf)₃ immobilized in an ionic liquid like [BMIM][BF₄] can efficiently catalyze the reaction between a propargylic alcohol and another alcohol under mild conditions. rsc.org The use of ILs can enhance reaction rates and selectivity. pharmtech.com A key advantage is the ease of product separation and catalyst/solvent recycling; the product can often be extracted with a non-polar organic solvent, leaving the catalyst dissolved in the ionic liquid phase for reuse. organic-chemistry.org

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is a valuable green chemistry technique that facilitates reactions between reactants located in different immiscible phases (e.g., a solid-liquid or liquid-liquid system). wisdomlib.orgdalalinstitute.com This is particularly useful for the synthesis of ethers like this compound, which typically involves the reaction of an alkoxide (soluble in an aqueous or solid phase) with an alkyl halide (soluble in an organic phase). wikipedia.org

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide), transports the anionic nucleophile (alkoxide) from the aqueous or solid phase into the organic phase where it can react with the propargyl halide. fzgxjckxxb.comgoogle.com This methodology allows the use of water as a solvent, reducing the need for volatile organic compounds (VOCs). wikipedia.org PTC often leads to faster reactions, milder reaction conditions (e.g., ambient temperature), higher yields, and simpler work-up procedures, minimizing waste generation. dalalinstitute.comgoogle.com

Table 2: Key Parameters in Phase-Transfer Catalyzed Propargylation

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Catalyst | Transports anion between phases. | Tetrabutylammonium bromide (TBAB) | google.com |

| Solvent System | Immiscible phases, often including water. | Water/Chlorobenzene | researchgate.net |

| Reactants | Alcohol/Phenol and Propargyl Halide. | Dodecanol, Propargyl Bromide | |

| Base | Deprotonates the alcohol. | Potassium Hydroxide (KOH) | google.com |

| Yield | Efficiency of product formation. | Up to 94.5% | google.com |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green pathway for synthesis. Ultrasound irradiation enhances chemical reactivity through the process of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. researchgate.net This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. nih.gov

In the synthesis of ethers and other heterocyclic compounds, ultrasound has been shown to improve yields and shorten reaction times, often under milder conditions than conventional methods. researchgate.netksu.edu.sa For the synthesis of propargyl ethers, ultrasound can be applied to liquid-liquid or solid-liquid phase-transfer catalyzed systems, enhancing the mass transfer between phases and increasing the reaction rate. researchgate.net This method is energy-efficient and can often be performed at room temperature, further contributing to its green credentials. mdpi.com

Elucidation of Reaction Mechanisms and Transformative Pathways

Claisen Rearrangements of Propargyl Ethers

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction. wikipedia.org In the context of propargyl ethers, this acs.orgacs.org-sigmatropic rearrangement offers a pathway to synthesize functionalized allenes and subsequent complex cyclic structures. purechemistry.orgrsc.org The thermal rearrangement of an allyl vinyl ether (or its propargyl equivalent) is an exothermic, concerted pericyclic reaction that proceeds intramolecularly through a highly ordered, cyclic transition state. wikipedia.orgnrochemistry.comvedantu.com

Mechanistic Investigations of Thermal Rearrangements

The thermal rearrangement of propargyl ethers, such as 1-(Prop-2-yn-1-yloxy)dodecane, proceeds via a acs.orgacs.org-sigmatropic shift. researchgate.net While the dodecyl chain of this compound makes it an aliphatic ether, mechanistic insights are often drawn from the more extensively studied aryl propargyl ether systems. In these analogous systems, the rearrangement is initiated by heating, which promotes the concerted transformation. acs.org

Table 1: Key Mechanistic Steps in the Thermal Rearrangement of Aryl Propargyl Ethers

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. acs.orgacs.org-Sigmatropic Rearrangement | A concerted, pericyclic shift of the propargyl group. | α-Allenyl cyclohexadienone |

| 2. Competing Pathways | The allene intermediate undergoes further transformations depending on the molecular structure. | Various cyclic or rearranged products |

| 3. Final Product Formation | Rearomatization or cyclization leads to the stable end product. | Benzopyrans, tricyclic compounds, etc. |

Substituent and Solvent Effects on Rearrangement Pathways

Substituent and solvent effects play a critical role in directing the course and efficiency of Claisen rearrangements. nsf.govacs.orgnih.gov The presence of substituents on the reacting molecule can significantly influence both the reactivity and the regioselectivity of the rearrangement. acs.orgnsf.gov For instance, in unsymmetrical aryl propargyl ethers, substituents can dictate which ortho position is favored for the initial rearrangement, thereby controlling the final product distribution. acs.orgnsf.govacs.orgnih.gov

Solvent polarity also has a pronounced effect on the reaction rate. wikipedia.org Studies have shown that polar solvents tend to accelerate the Claisen rearrangement. vedantu.com This is attributed to the stabilization of the polar, cyclic transition state. Hydrogen-bonding solvents can be particularly effective at increasing reaction rates.

Table 2: Influence of Solvents and Substituents on Claisen Rearrangement

| Factor | Effect | Rationale |

|---|---|---|

| Polar Solvents | Accelerate reaction rate. | Stabilization of the polar cyclic transition state. |

| Substituents | Influence reactivity and regioselectivity. | Steric and electronic effects direct the rearrangement pathway and stabilize intermediates. |

Competing Reaction Cascades Following Rearrangement

The allenic intermediate formed after the initial acs.orgacs.org-sigmatropic shift is highly reactive and can participate in several competing reaction cascades. acs.orgnsf.govnih.gov The specific pathway taken is largely determined by the substitution pattern of the starting ether. acs.orgnsf.gov

Two primary competing cascades have been identified through computational and experimental studies: nsf.gov

Intramolecular Diels-Alder Reaction: If the rearrangement occurs at a substituted carbon, the resulting allene intermediate may be sterically hindered from tautomerizing. In such cases, it can undergo an intramolecular Diels-Alder reaction to form complex tricyclic or tetracyclic core structures. acs.orgnsf.gov

Electrocyclization Cascade: If the rearrangement occurs at an unsubstituted carbon, the ketone in the allene intermediate can tautomerize to an enol. This is followed by a 1,5-hydrogen shift and a final electrocyclization step to yield benzopyran derivatives. nsf.gov

The reversibility of the initial Claisen rearrangement at elevated temperatures can also influence the product distribution. If one pathway is reversible, the reaction may favor the formation of a more thermodynamically stable intermediate, which then funnels into a specific product cascade. nsf.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The terminal alkyne functionality of this compound makes it an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," known for its high efficiency, mild reaction conditions, and exceptional regioselectivity. rsc.orgorganic-chemistry.org The CuAAC reaction unites terminal alkynes and azides to exclusively form 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org

Regioselectivity and Kinetics of Triazole Formation with Long-Chain Azides

The CuAAC reaction exhibits remarkable regioselectivity, a direct consequence of its stepwise mechanism involving copper(I) acetylide intermediates. rsc.orgwikipedia.orgnih.gov Unlike the uncatalyzed thermal Huisgen cycloaddition, which produces a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant yields only the 1,4-disubstituted product. nih.gov

The currently accepted mechanism involves the following key steps:

Formation of Copper(I) Acetylide: The terminal alkyne reacts with a copper(I) catalyst, significantly increasing the acidity of the terminal proton and leading to the formation of a copper(I) acetylide species. rsc.orgnih.gov

Coordination and Cyclization: The azide (B81097) coordinates to the copper center, which activates it for reaction with the acetylide. This is followed by a cyclization step to form a six-membered copper metallacycle. organic-chemistry.org

Protonation and Catalyst Regeneration: Subsequent protonation and rearomatization yield the stable 1,2,3-triazole product and regenerate the copper(I) catalyst. wikipedia.org

Kinetic studies have shown that the reaction rate is often second order with respect to the copper(I) concentration, suggesting that dinuclear copper intermediates may be involved in the catalytically active species. nih.govresearchgate.net The reaction is exceptionally fast, with rate accelerations of 10⁷ to 10⁸ compared to the uncatalyzed version, allowing it to proceed rapidly at room temperature. organic-chemistry.orgnih.gov The reaction is highly tolerant of various functional groups and is effective with long-chain substrates, as demonstrated in reactions involving 1,12-diazidododecane. researchgate.net

Influence of Hydrocarbon Spacer Length on Reactivity

The CuAAC reaction is noted for its broad substrate scope and tolerance for steric bulk. organic-chemistry.orgnih.gov The long dodecyl hydrocarbon spacer in this compound is not expected to negatively impact the reactivity of the terminal alkyne. The reaction's active site is the C-H bond of the terminal alkyne, which remains sterically accessible regardless of the length of the attached alkyl chain.

Table 3: Summary of CuAAC Reaction Characteristics

| Feature | Description | Relevance to this compound |

|---|---|---|

| Regioselectivity | Exclusively forms 1,4-disubstituted 1,2,3-triazoles. | Reaction with azides will yield a single, predictable triazole isomer. |

| Kinetics | Extremely rapid (rate acceleration of 10⁷-10⁸); often second order in [Cu(I)]. | Allows for efficient triazole formation under mild conditions. |

| Substrate Scope | Highly tolerant of various functional groups and steric bulk. | The long dodecyl chain does not impede the reaction. |

| Conditions | Mild; often at room temperature in aqueous or organic solvents. | Versatile and practical for synthesis. |

Other Cycloaddition and Addition Reactions of the Alkyne Moiety

The terminal alkyne group in this compound is a versatile functional group that can undergo a variety of addition reactions. These transformations allow for the synthesis of a wide range of functionalized molecules, leveraging the high electron density of the carbon-carbon triple bond.

Hydrosilylation, the addition of a silicon-hydride bond across a multiple bond, is a key reaction for forming organosilanes. When applied to terminal alkynes like this compound, this reaction can be catalyzed on surfaces, particularly hydride-terminated silicon surfaces.

The mechanism on such surfaces can be initiated through hydride abstraction by an agent like a triphenylcarbenium cation. This generates a reactive, positively charged silicon site on the surface. wabash.edu This electrophilic site is then attacked by the nucleophilic π-electrons of the alkyne triple bond in this compound. This process results in the formation of a stable silicon-carbon bond, yielding an alkenyl-terminated surface. wabash.edu This method is gentle and tolerates various functional groups. wabash.edu Alternatively, thermal or light-induced initiation can also facilitate the reaction on silicon surfaces. rsc.org

In addition to surface-mediated reactions, homogeneous catalysts are widely used. Earth-abundant transition metals like iron and cobalt, as well as ruthenium and borane catalysts, have proven effective for the hydrosilylation of terminal alkynes. frontiersin.orgrsc.orgnih.gov These reactions often exhibit high efficiency and regioselectivity. For instance, cationic ruthenium complexes can catalyze the trans-addition of silanes to terminal alkynes, selectively producing α-vinylsilane products. nih.gov Borane-catalyzed systems can achieve the selective dihydrosilylation to form geminal bis(silanes). rsc.org The choice of catalyst and silane can direct the reaction towards different isomers.

| Catalyst System | Typical Product(s) for a Terminal Alkyne (R-C≡CH) | Key Mechanistic Feature/Selectivity | Reference |

|---|---|---|---|

| Hydride-Terminated Silicon Surface (with hydride abstraction) | R-CH=CH-Si(surface) | Formation of a surface-localized positive charge; leads to alkenyl-terminated surfaces. | wabash.edu |

| Fe or Co Complexes | R-CH=CH-SiH₂R' and/or R-CH₂(SiH₂R')₂ | Proceeds via hydrometalation and σ-bond metathesis; can lead to mono- or di-silylated products. | frontiersin.org |

| [CpRu(MeCN)₃]PF₆ | R-C(SiR'₃)=CH₂ (α-vinylsilane) | Clean *trans-addition process with good regioselectivity for the α-isomer. | nih.gov |

| B(C₆F₅)₃ | R-CH₂(SiR'₃)₂ (geminal bis(silane)) | Metal-free catalysis; selective formation of unsymmetrical geminal bis(silanes) is possible. | rsc.org |

The carbon-carbon triple bond of this compound can react with electrophiles. libretexts.org Although they have a high electron density, alkynes are generally less reactive towards electrophiles than alkenes. libretexts.orgchemistrysteps.com This is attributed to the high energy and instability of the resulting vinyl carbocation intermediate. chemistrysteps.com

The addition of hydrogen halides (HX) to a terminal alkyne like this compound typically follows Markovnikov's rule. libretexts.orglibretexts.org In the first step, the π-electrons of the alkyne attack the electrophilic proton. libretexts.org This proton adds to the terminal carbon (the one with the most hydrogens), forming a more substituted and therefore more stable vinyl carbocation. libretexts.orglibretexts.org In the second step, the halide anion acts as a nucleophile, attacking the carbocation to form the vinyl halide product. libretexts.org If a second equivalent of HX is present, a further addition can occur, typically resulting in a geminal dihalide.

The general mechanism proceeds as follows:

Electrophilic Attack : The π bond of the alkyne attacks the electrophile (e.g., H⁺ from HBr), forming a bond to the terminal carbon. This creates a vinyl carbocation on the more substituted carbon. libretexts.org

Nucleophilic Attack : The nucleophile (e.g., Br⁻) attacks the positively charged carbon of the vinyl carbocation, forming the final product. libretexts.orglibretexts.org

Other electrophilic additions include halogenation (addition of X₂) and hydration. Halogenation proceeds through a cyclic halonium ion intermediate, resulting in anti-addition to form a dihaloalkene. libretexts.org Hydration, typically catalyzed by mercury(II) salts, also follows Markovnikov's rule to produce an enol intermediate, which then tautomerizes to the more stable ketone. chemistrysteps.comlibretexts.org

| Reagent | Intermediate | Final Product (1 equivalent) | Regiochemistry |

|---|---|---|---|

| HBr | Vinyl Carbocation | 2-Bromo-1-(prop-1-en-1-yloxy)dodecane | Markovnikov |

| Cl₂ | Cyclic Chloronium Ion | 1,2-Dichloro-3-(dodecyloxy)prop-1-ene | Anti-addition |

| H₂O, H₂SO₄, HgSO₄ | Enol | 1-(Dodecyloxy)propan-2-one | Markovnikov |

In contrast to electrophilic addition, the addition of HBr to terminal alkynes can proceed via a radical mechanism in the presence of radical initiators like peroxides or UV light. libretexts.orgucalgary.ca This pathway leads to an anti-Markovnikov product, where the bromine atom adds to the terminal, less substituted carbon atom. libretexts.orgaklectures.com

The mechanism is a chain reaction:

Initiation : The peroxide decomposes to form alkoxy radicals (RO•). These radicals abstract a hydrogen atom from HBr to generate a bromine radical (Br•). libretexts.org

Propagation :

The bromine radical adds to the terminal carbon of the alkyne in this compound. This addition occurs at the terminal carbon because it results in the formation of a more stable, secondary vinylic radical intermediate. ucalgary.caaklectures.com

This vinylic radical then abstracts a hydrogen atom from another molecule of HBr, forming the vinyl bromide product and regenerating a bromine radical, which continues the chain. aklectures.com

The stereochemistry of radical addition is less specific than electrophilic addition, and a mixture of cis and trans isomers can be formed. libretexts.org If an excess of HBr is used, a second radical addition can occur on the resulting alkene, typically yielding a 1,2-dibromo product. ucalgary.ca

| Condition | Mechanism Type | Intermediate | Product | Regiochemistry |

|---|---|---|---|---|

| HBr (dark, no peroxides) | Electrophilic Addition | Vinyl Carbocation | 2-Bromo-3-(dodecyloxy)prop-1-ene | Markovnikov |

| HBr, Peroxides (ROOR) or UV light | Radical Addition | Vinylic Radical | 1-Bromo-3-(dodecyloxy)prop-1-ene | Anti-Markovnikov |

Polymerization and Oligomerization Mechanisms

The propargyl ether moiety in this compound can participate in polymerization reactions, leading to the formation of polymers with potentially interesting properties conferred by the long dodecyl chain.

Heating propargyl-terminated monomers can induce thermal polymerization. Studies on related compounds, such as propargyl alcohol and the dipropargyl ether of bisphenol A, provide insight into the potential mechanisms. The thermal decomposition of propargyl alcohol is initiated by C-O bond dissociation, which forms propargyl and hydroxyl radicals. nih.gov These radicals can initiate polymerization.

For propargyl ethers, heat treatment can lead to a complex series of reactions resulting in a crosslinked polymeric material. researchgate.net The process is believed to involve radical intermediates. researchgate.net The polymerization may be inhibited by radical scavengers, supporting a radical propagation mechanism. researchgate.net During the heating of propargylic monomers, side reactions can occur, leading to the formation of secondary products like chromene-phenol structures, which can influence the final properties of the polymer. researchgate.net For this compound, thermal initiation would likely generate radicals that attack the triple bond, leading to chain growth and potentially cross-linking, resulting in a complex network polymer.

To achieve polymers with well-defined molecular weights, architectures, and low dispersity, controlled polymerization techniques are necessary. The term 'controlled polymerization' often refers to methods that suppress chain termination reactions. mdpi.com

For a monomer like this compound, several controlled polymerization strategies could be applicable.

Controlled Radical Polymerization (CRP) : Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are powerful tools for polymerizing monomers with various functional groups. mdpi.com RAFT, for instance, allows for the synthesis of well-defined block copolymers in aqueous solutions and is tolerant of many functional groups, making it a candidate for polymerizing alkyne-functionalized monomers. beilstein-journals.org

Anionic Ring-Opening Polymerization (AROP) : While not directly applicable to this compound itself, AROP is a key method for the controlled polymerization of epoxides like long-chain alkyl glycidyl ethers. researchgate.netrsc.org This demonstrates that controlled polymerization of monomers bearing long, hydrophobic alkyl chains is feasible and can produce amphiphilic block copolymers with precise control over the hydrophilic/lipophilic balance. researchgate.net Recently, controlled AROP of glycidyl propargyl ether has been achieved using Lewis pair organocatalysis, which prevents side reactions involving the acidic alkyne proton, a challenge in traditional anionic polymerizations. nih.gov This approach could potentially be adapted for other alkyne-containing monomers.

Chain-Growth Condensation Polymerization (CGCP) : Recent advances have enabled the copper-catalyzed chain-growth polymerization of propargyl electrophiles. chemrxiv.org This method allows for the synthesis of polydiynes with controllable molecular weights and end groups, demonstrating a pathway to well-defined acetylenic polymers. chemrxiv.org

These techniques offer pathways to synthesize novel polymers from this compound, where the long dodecyl chain can induce self-assembly and provide unique material properties.

| Polymerization Method | Key Features | Potential for this compound | Reference |

|---|---|---|---|

| RAFT Polymerization | Tolerant to many functional groups; allows for complex architectures (e.g., block copolymers). | Highly suitable for controlling the polymerization of the alkyne group to produce well-defined polymers. | mdpi.combeilstein-journals.org |

| Lewis Pair-Catalyzed AROP | Controlled polymerization of epoxides with terminal alkynes by suppressing side reactions. | The principle of protecting the alkyne during polymerization could be adapted. | nih.gov |

| Copper-Catalyzed CGCP | Chain-growth mechanism for propargyl electrophiles, leading to controlled polydiynes. | Could be applied if the monomer is converted to a suitable propargyl electrophile. | chemrxiv.org |

Lack of Specific Research Data on the Catalytic Applications of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no specific published research detailing the catalytic applications of the compound This compound within the frameworks requested. The search for information on its role in gold-catalyzed transformations, as a ligand in organometallic catalysis, or in supramolecular catalysis did not yield any results pertaining directly to this specific molecule.

While the broader class of compounds to which it belongs, propargyl ethers, is known to participate in a variety of catalytic reactions, the explicit study of this compound in these contexts appears to be absent from the available scientific record. Propargyl ethers, in general, are recognized as valuable substrates in gold-catalyzed cycloisomerization and other transformations. nih.govresearchgate.netdntb.gov.ua Similarly, molecules with terminal alkyne functionalities are utilized in the design of transition metal complexes and supramolecular structures. nih.govmdpi.com However, these general principles cannot be specifically attributed to this compound without direct experimental evidence.

Therefore, the generation of a detailed, scientifically accurate article adhering to the provided outline is not possible. The specific data required to populate the sections on cycloisomerization, oxidative dimerization, substrate scope, design of transition metal complexes, and supramolecular catalysis for this compound does not exist in the referenced literature.

Catalytic Applications in Organic Synthesis and Materials

Photocatalytic Processes Utilizing Propargyl Ether Derivatives

While specific research on the photocatalytic applications of 1-(Prop-2-yn-1-yloxy)dodecane is not extensively documented in the reviewed literature, the broader class of propargyl ethers and their derivatives are recognized for their participation in a variety of photocatalytic transformations. These processes, often driven by visible light, offer sustainable and efficient pathways for the synthesis of complex organic molecules. The reactivity of the propargyl group under photocatalytic conditions is typically harnessed in dual catalytic systems, often combining a photoredox catalyst with a transition metal co-catalyst.

A significant area of investigation involves the use of propargyl derivatives in photoredox-mediated propargylation reactions. For instance, a dual photoredox and titanium-catalyzed three-component radical propargylation of aldehydes with 1,3-enynes has been developed. acs.org This method provides access to homopropargyl alcohols under mild conditions, utilizing the inexpensive and stable titanium complex Cp₂TiCl₂ as a co-catalyst. acs.org The proposed mechanism involves the generation of a propargyl radical, which then participates in the formation of new carbon-carbon bonds.

Another key application is the photocatalytic rearrangement of propargyl ethers. Research has demonstrated a radical rearrangement of propargyl ethers to produce α,β-unsaturated aldehydes through a dual photoredox and nickel catalysis system. researchgate.net This transformation highlights the ability to generate valuable carbonyl compounds from readily available propargyl ethers.

Furthermore, the versatility of propargyl derivatives is evident in their use in photocatalytic C-H functionalization and cyanation reactions. Enantioselective cyanation of propargylic C-H bonds has been achieved through the combination of photoredox catalysis and copper catalysis. rsc.org This method allows for the direct introduction of a nitrile group into a propargylic position with high stereocontrol.

The general scheme for such photocatalytic processes often involves the following key steps:

Excitation of a photocatalyst by visible light.

Single-electron transfer (SET) from the excited photocatalyst to a propargyl derivative or a co-catalyst.

Generation of a propargyl radical.

Reaction of the propargyl radical with a substrate.

Regeneration of the photocatalyst to complete the catalytic cycle.

The table below summarizes key findings from studies on photocatalytic reactions involving propargyl derivatives, which provide a framework for understanding the potential reactivity of compounds like This compound .

| Reaction Type | Propargyl Derivative | Catalytic System | Key Findings |

| Radical Propargylation | 1,3-Enynes | Dual Photoredox/Titanium Catalysis | Synthesis of homopropargyl alcohols with broad substrate scope and high functional group tolerance. acs.org |

| Radical Rearrangement | Propargyl Ethers | Dual Photoredox/Nickel Catalysis | Formation of α,β-unsaturated aldehydes. researchgate.net |

| Enantioselective Cyanation | Propargylic C-H bonds | Dual Photoredox/Copper Catalysis | Access to optically pure propargyl nitriles under mild conditions. rsc.org |

| Propargylation of Aldehydes | Propargyl Bromide | Dual Photoredox/Titanium Catalysis | Effective propargylation without stoichiometric metals, yielding homopropargylic alcohols. nih.gov |

Supramolecular Chemistry and Self Assembly of Dodecyl Alkynes

Host-Guest Interactions with Terminal Alkyne Moieties

The terminal alkyne group of 1-(Prop-2-yn-1-yloxy)dodecane serves as a key functional handle for engaging in specific and tunable host-guest interactions. This capability is crucial for the development of sensors, molecular switches, and other functional supramolecular systems.

The selective binding of terminal alkynes, such as the propargyl group in this compound, is often achieved through the use of macrocyclic hosts that can form specific non-covalent interactions with the C≡C triple bond. A notable example involves the use of pillar[n]arenes, which can be tuned to exhibit high affinity for terminal alkynes. mdpi.com The formation of host-guest complexes with Ag+ ions within the pillararene cavity can lead to an unprecedented level of selectivity, enabling the in-cavity complexation of terminal alkynes over internal alkynes and alkenes. mdpi.com This sharp distinction provides a novel basis for the specific separation and recognition of 1-alkynes. mdpi.com

The binding mechanism in such systems is often a combination of ion-π interactions, hydrogen bonding, and van der Waals forces. The precise geometry and electronic properties of the host's cavity are critical in determining the strength and selectivity of the binding.

The tunability of host-guest systems involving terminal alkynes is a significant area of research, allowing for the fine-tuning of binding affinities and selectivities. This can be achieved by modifying either the host or the guest molecule. mdpi.comnih.gov

Structural modifications to the host, such as altering the size of the macrocyclic cavity or introducing specific functional groups, can dramatically impact its binding properties. For instance, the partial oxidation of pillararene aromatic rings can gradually change the electron density of the cavity, thereby tuning the strength of host-guest interactions with silver ions, which in turn affects the binding of terminal alkynes. mdpi.com

Similarly, modifications to the guest molecule can influence its interaction with a given host. In the context of this compound, the long dodecyl chain can play a secondary role in the binding event, potentially interacting with the exterior of the host or influencing the solubility and aggregation state of the host-guest complex. The ability to systematically control the architecture of the host framework by selecting pillars and guests of varying lengths allows for the regulation of guest orientation and aggregation. nih.gov

Interactive Table: Host-Guest Systems for Terminal Alkynes

| Host System | Guest Moiety | Key Interactions | Tunability Aspect |

| Pillar mdpi.comarene-Ag+ complex | Terminal Alkyne | Ag+∙∙∙π interactions | Oxidation of pillararene rings |

| Guanidinium Organodisulfonate | Linear Conjugated Molecules | Hydrogen bonding, van der Waals | Pillar and guest length variation |

Self-Assembly of Long-Chain Alkyl Ethers in Aqueous and Non-Aqueous Media

The amphiphilic nature of this compound, arising from its hydrophilic ether-alkyne head group and its long hydrophobic dodecyl tail, drives its self-assembly into ordered structures in both aqueous and non-aqueous environments.

In aqueous solutions, long-chain alkyl ethers are known to self-assemble into various ordered structures, such as micelles, vesicles, and liquid crystalline phases. This behavior is driven by the hydrophobic effect, which seeks to minimize the contact between the nonpolar alkyl chains and water molecules. The specific morphology of the resulting aggregates depends on factors such as concentration, temperature, and the presence of salts or other additives.

Studies on related long-chain molecules, such as alkanethiols on gold surfaces and octadecyltrichlorosilane (B89594) on silicon, have demonstrated the formation of highly ordered self-assembled monolayers (SAMs). nih.govnih.gov These systems exhibit close-packed arrangements of the alkyl chains, leading to well-defined surface properties. nih.gov While these are examples of surface-based self-assembly, the underlying principles of minimizing free energy through ordered packing of alkyl chains are also applicable to bulk solutions.

The molecular topology of this compound, particularly the length and flexibility of the dodecyl chain, plays a crucial role in its self-assembly behavior. The packing efficiency of the alkyl chains significantly influences the stability and morphology of the resulting supramolecular structures.

Research on alkanethiolate SAMs has shown that even small increases in chain length can lead to disproportionately large decreases in reactivity and changes in surface morphology, indicating a significant influence of chain length on the packing structure and dynamic disorder of the film. uchicago.edu Longer alkyl chains generally lead to stronger van der Waals interactions between adjacent molecules, resulting in more ordered and stable assemblies. The presence of the ether and alkyne functionalities in the headgroup will also influence the packing, potentially leading to specific headgroup interactions that further direct the self-assembly process.

Macrocyclic and Polymeric Architectures through Azide-Alkyne Click Chemistry

The terminal alkyne of this compound is a prime functional group for participating in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the construction of complex molecular architectures, including macrocycles and polymers. nih.govugent.be

The CuAAC reaction forms a stable 1,2,3-triazole linkage between an alkyne and an azide (B81097). This reaction has been widely utilized for the efficient formation of rigid or shape-persistent macrocyclic species. nih.gov By designing precursor molecules that contain both an azide and an alkyne functionality, intramolecular click reactions can lead to the formation of macrocycles. The dodecyl chain of this compound can be incorporated into such precursors to impart lipophilicity and influence the conformational properties of the resulting macrocycle.

Furthermore, the CuAAC reaction is a powerful tool for polymer synthesis. ugent.betaylorfrancis.com Bifunctional monomers containing either two alkynes or two azides can be reacted with a complementary bifunctional monomer to produce linear polymers. Alternatively, a monomer containing both an alkyne and an azide group can undergo step-growth polymerization. The incorporation of the this compound moiety into a polymer backbone or as a side chain can be used to tailor the physical properties of the resulting material, such as its solubility, thermal properties, and self-assembly behavior. The versatility of click chemistry also allows for the post-polymerization modification of polymers, enabling the introduction of the dodecyl alkyne group onto a pre-existing polymer backbone. ugent.be

Interactive Table: Applications of Azide-Alkyne Click Chemistry

| Architectural Target | Precursor Design | Role of Dodecyl Alkyne |

| Macrocycles | Molecule with both azide and alkyne groups | Provides a reactive handle for cyclization and influences solubility |

| Linear Polymers | Bifunctional monomers (diazide + dialkyne) | Can be incorporated into monomer to control polymer properties |

| Functionalized Polymers | Polymer with azide side chains + dodecyl alkyne | Allows for post-polymerization modification |

Materials Science Applications of Propargyl Dodecyl Ethers

Design and Synthesis of Functional Polymeric Materials

The dual nature of propargyl dodecyl ethers enables their incorporation into a variety of functional polymers, where the propargyl group facilitates polymerization or cross-linking and the dodecyl chain influences the physical properties of the resulting material.

Thermosetting Networks Derived from Propargyl Ethers

Propargyl ethers are effective monomers for producing thermosetting resins due to the ability of the alkyne group to undergo thermal polymerization. When heated, these groups can react to form a highly cross-linked, three-dimensional aromatic polyene network. This process, known as addition curing, is advantageous as it does not release volatile byproducts, thus reducing the formation of voids in the final material.

The incorporation of a long aliphatic chain, such as the dodecyl group in 1-(prop-2-yn-1-yloxy)dodecane, into the thermosetting network is expected to modify its mechanical and thermal properties significantly. The flexible dodecyl chains can act as internal plasticizers, potentially lowering the glass transition temperature (Tg) and increasing the toughness of the otherwise rigid thermoset. Research on other propargyl ether systems has demonstrated that the resulting networks exhibit exceptional thermal stability. For instance, thermosets derived from bio-based propargyl ethers with rigid cores have shown high glass transition temperatures, ranging from 285–330 °C, and impressive char yields of 27–59% at 1000 °C under a nitrogen atmosphere rsc.org. Thermogravimetric analysis (TGA) of similar cured propargyl ether resins shows initial degradation temperatures well above 370 °C, indicating excellent thermal stability researchgate.net. The specific cure protocols and resulting properties for a network based on propargyl dodecyl ether would depend on factors like catalyst choice and curing temperature schedule.

Table 1: Thermal Properties of Representative Propargyl Ether-Based Thermoset Networks This table presents typical data from related propargyl ether systems to illustrate the expected performance.

Amphiphilic Polymers for Advanced Gels and Hydrogels

The distinct hydrophobic (dodecyl chain) and reactive, more hydrophilic (propargyl ether) sections of this compound make it an ideal building block for amphiphilic polymers. These polymers can self-assemble in selective solvents to form structures like micelles or can be cross-linked to create advanced gels and hydrogels. nih.govnih.gov

The terminal alkyne group is particularly amenable to "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). cellulosechemtechnol.roresearchgate.net This reaction is highly efficient, specific, and can be performed under mild, often aqueous, conditions, making it ideal for creating hydrogel networks for biomedical applications. nih.govmdpi.comnih.gov By copolymerizing this compound with hydrophilic monomers, an amphiphilic polymer with pendant alkyne groups is formed. Subsequent cross-linking of these polymers with a di-azide linker via CuAAC would result in a stable hydrogel network. The dodecyl groups would form hydrophobic domains within the hydrophilic matrix, creating an amphiphilic hydrogel capable of encapsulating hydrophobic molecules.

These "smart" gels can be designed to be stimuli-responsive. nih.govmdpi.commdpi.com For example, by incorporating pH-sensitive or temperature-sensitive monomers into the polymer backbone, the swelling behavior of the hydrogel can be controlled by external triggers, allowing for the controlled release of encapsulated substances. nih.govmdpi.com

Surface Functionalization for Advanced Materials Development

The propargyl group provides a reactive handle for covalently attaching the molecule to various substrates, while the long dodecyl chain dictates the properties of the newly formed interface. This allows for the precise engineering of surface properties like wettability, adhesion, and biocompatibility.

Grafting of Long-Chain Alkynes onto Inorganic Surfaces

The functionalization of inorganic surfaces, such as silica (B1680970) (SiO₂) or silicon, is crucial for applications in electronics, chromatography, and biomaterials. The "grafting to" method can be used to form self-assembled monolayers (SAMs) of this compound on these surfaces. The terminal alkyne group can react directly with hydroxylated surfaces or other surface-anchored functional groups to form a covalent bond.

Once grafted, the molecules tend to arrange themselves with the long dodecyl chains oriented away from the surface. This creates a dense, well-ordered, and highly hydrophobic layer. Studies on similar long-chain alkylsilanes on silica have shown the formation of crystalline, ultrasmooth monolayers. nih.gov This modification dramatically alters the surface energy and wettability of the substrate, transforming a hydrophilic inorganic surface into a hydrophobic one. The effectiveness of the grafting process can be influenced by reaction conditions such as temperature, solvent, and the hydration level of the substrate surface. nih.govrsc.org

Table 2: Parameters Influencing the Grafting of Organofunctional Molecules onto Silica Surfaces

Development of Modified Interfaces for Specific Applications

The creation of a hydrophobic interface using this compound has numerous applications. Such surfaces are critical for creating water-repellent coatings, reducing friction, and controlling protein adsorption in biomedical devices. The long-range hydrophobic attraction created by such surfaces is a key factor in many colloid and interface phenomena. researchgate.netarxiv.org

Integration into Nanomaterials and Nanotechnology

In nanotechnology, this compound can serve as a functional surface ligand or capping agent for nanoparticles, providing colloidal stability and a reactive site for further conjugation. frontiersin.orgmdpi.comsemanticscholar.orgscispace.comresearchgate.net

When used during the synthesis of nanoparticles, such as quantum dots (QDs) or metal nanoparticles in an organic solvent, the molecule can adsorb onto the nanoparticle surface. nih.gov The long dodecyl chain extends into the solvent, providing a steric barrier that prevents the nanoparticles from aggregating, thus ensuring a stable colloidal dispersion. The choice of capping agent is crucial as it influences the nanoparticle's size, shape, and catalytic performance. mdpi.com

Crucially, the exposed propargyl group on the surface of the capped nanoparticle presents a versatile chemical handle. This allows the nanoparticles to be easily integrated into larger systems or conjugated with other molecules. nih.gov For example, using click chemistry, these functionalized nanoparticles can be covalently attached to polymers, surfaces, or biomolecules like proteins and oligonucleotides for applications in bioimaging, diagnostics, and targeted drug delivery. nih.govresearchgate.net The functionalization of nanomaterials like graphene quantum dots can also tune their optical and electronic properties for use in sensors and energy devices. researchgate.netrsc.org

Role in Electronic and Optical Materials

This compound, a molecule combining a long hydrophobic dodecyl chain with a reactive terminal alkyne group, is emerging as a versatile building block in the development of advanced electronic and optical materials. Its unique bifunctional nature allows for its integration into various material systems, where the dodecyl group can be used to control solubility, morphology, and interfacial properties, while the propargyl group provides a reactive handle for polymerization, cross-linking, and surface functionalization.

The primary utility of propargyl dodecyl ethers in materials science stems from the reactivity of the terminal alkyne. This group can undergo a variety of chemical transformations, most notably "click chemistry" reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne reactions. These reactions are highly efficient, specific, and tolerant of a wide range of functional groups, making them ideal for the synthesis of well-defined polymers and the modification of surfaces.

In the realm of electronic materials, propargyl ether-functionalized polymers are being explored as precursors to high-performance insulating materials. For instance, polymers incorporating propargyl ether functionalities can be thermally cross-linked to form robust networks. These cured materials exhibit excellent thermal stability, high glass transition temperatures (Tg), and low coefficients of thermal expansion (CTE), properties that are highly desirable for insulating layers in microelectronics. rsc.org The cross-linked network structure imparts high mechanical strength, with storage moduli exceeding 4.0 GPa even at elevated temperatures. rsc.org Furthermore, these materials can exhibit low dielectric constants, which is crucial for reducing signal delay and power consumption in integrated circuits. rsc.org

The dodecyl chain of this compound can play a crucial role in the processability of these materials, enhancing their solubility in organic solvents and facilitating the formation of uniform thin films. This is a significant advantage in the fabrication of electronic devices, where the ability to deposit high-quality films is paramount.

Another key application area is the functionalization of nanoparticles for use in electronic and optoelectronic devices. Silicon nanoparticles (SiNPs) functionalized with alkyne-terminated molecules have shown promise for broadening the photoluminescence spectrum of these materials. tum.de The covalent attachment of molecules like 1-(prop-2-yn-1-yloxy)docedane to the surface of SiNPs can passivate surface defects and introduce new electronic states, thereby modifying their optical properties. tum.de The dodecyl groups in such a functionalization scheme can enhance the dispersibility of the nanoparticles in non-polar matrices, which is essential for creating nanocomposites with uniform properties.

The thiol-yne reaction, another powerful tool in the materials scientist's arsenal, can be used to create cross-linked polymer networks with tunable mechanical properties. acs.orgnsf.gov Alkyne-functionalized polymers can be reacted with multifunctional thiols under UV irradiation to form soft, elastomeric materials. acs.orgnsf.gov The properties of these materials can be tailored by adjusting the cross-linking density. This approach is being investigated for the fabrication of flexible and stretchable electronics, where materials that can withstand mechanical deformation are required.

The table below summarizes the key properties of materials derived from propargyl ether-functionalized polymers, illustrating their potential for electronic applications.

| Property | Value | Significance in Electronic Materials |

| Glass Transition Temperature (Tg) | ~330 °C | High thermal stability for microelectronic fabrication processes. rsc.org |

| 5% Weight Loss Temperature | 471 °C (under N2) | Indicates excellent thermal stability of the cured polymer network. rsc.org |

| Coefficient of Thermal Expansion (CTE) | 30.6 ppm °C⁻¹ (30-300 °C) | Low CTE minimizes stress between the polymer and other materials in a device. rsc.org |

| Storage Modulus | > 4.0 GPa (at 300 °C) | High mechanical stiffness and stability at elevated temperatures. rsc.org |

| Dielectric Constant | ~2.93 (2 MHz - 30 MHz) | A low dielectric constant is desirable for high-frequency applications. rsc.org |

| Hardness | 1.22 GPa | Indicates a mechanically robust material. rsc.org |

| Young's Modulus | 9.44 GPa | A measure of the material's stiffness. rsc.org |

In the field of optical materials, the ability to precisely pattern surfaces and control their chemical properties is critical. The "click" reactivity of the alkyne group in this compound allows for the straightforward immobilization of this molecule onto surfaces, creating a platform for further functionalization. For example, alkyne-functionalized surfaces can be used to attach chromophores, liquid crystals, or other optically active molecules. This bottom-up approach to surface engineering can be used to create materials with tailored refractive indices, absorptive properties, or emissive characteristics.

Furthermore, the self-assembly of long-chain alkyl ethers on surfaces can be exploited to create ordered monolayers. The dodecyl chains of this compound can drive the formation of these ordered structures, which can then be stabilized by cross-linking the propargyl groups. Such organized molecular assemblies can have unique optical properties and are of interest for applications in sensors, waveguides, and nonlinear optical devices.

The research findings on related alkyne-functionalized systems provide a strong indication of the potential of this compound in materials science. The combination of a versatile reactive group and a property-modifying alkyl chain makes it a valuable tool for the design and synthesis of next-generation electronic and optical materials.

Surface Chemistry and Interfacial Phenomena of Alkynyl Dodecyl Ethers

Adsorption Behavior on Solid Substrates

The adsorption of alkynyl dodecyl ethers onto solid surfaces is a critical first step in the formation of functionalized interfaces. This process is governed by a combination of factors, including the reactivity of the terminal alkyne group and the influence of the dodecyl chain.

Comparative Reactivity of Terminal Alkynes versus Alkenes on Silicon Surfaces

Research has consistently shown that terminal alkynes exhibit greater reactivity than terminal alkenes when forming monolayers on hydrogen-terminated silicon surfaces through hydrosilylation. acs.orgresearchgate.netnih.gov This preferential reactivity has been demonstrated through various experimental approaches.

One study involved the competitive adsorption of an alkyne and an alkene with different terminal functional groups. acs.orgnih.gov Analysis of the resulting monolayer using X-ray photoelectron spectroscopy (XPS) revealed that the mole fraction of the alkyne on the surface was significantly higher than its proportion in the initial solution. acs.orgnih.gov By fitting the XPS data, researchers estimated the reactivity ratio of alkyne to alkene to be approximately 1.7 ± 0.2 when the monolayers were formed at 120 °C. acs.orgresearchgate.netnih.gov

Table 1: Comparative Reactivity of Terminal Alkynes and Alkenes on Si(100) Surfaces

| Molecule Type | Experimental Approach | Reactivity Ratio (Alkyne:Alkyne) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Alkyne/Alkyne Mixture | Competitive Adsorption & XPS Analysis | 1.7 ± 0.2 | 120 | acs.orgnih.gov |

| Bifunctional Molecule (Alkyne & Alkyne) | Orientational Analysis via "Click" Chemistry | 2.0 ± 0.2 | 120 | acs.orgnih.gov |

Chain Length Effects on Surface Interactions and Coverage

The length of the alkyl chain in molecules like 1-(prop-2-yn-1-yloxy)dodecane plays a significant role in their behavior at interfaces. Generally, for surface-active molecules, increasing the number of carbon atoms in the alkyl chain enhances van der Waals interactions. ncert.nic.in This leads to a more energetically favorable presence at an interface. rsc.org

Studies on various organic molecules at the liquid-vapor interface have shown that the Gibbs free energy of adsorption scales linearly with the number of carbon atoms in the alkyl chain. rsc.org This trend suggests that longer chains, such as the dodecyl group in this compound, promote stronger adsorption and can lead to higher surface concentrations. rsc.org For instance, research on linear alcohols demonstrated that longer chains result in a greater surface enrichment factor, which is attributed to more effective van der Waals interactions between the alkyl chains at the aqueous surface. rsc.org

On solid substrates, the alkyl chain length influences the packing density and ordering of the resulting monolayer. While specific data for this compound is not extensively detailed in the provided context, studies on n-alkynes on gold have shown that molecules with longer chains can form highly ordered and closely packed self-assembled monolayers. researchgate.netnih.gov The interdigitation of these long alkyl chains contributes to the formation of well-regulated patterns on the substrate. nih.gov Molecular dynamics simulations of dodecane (B42187) on silica (B1680970) surfaces also highlight the importance of the alkyl chain in adsorption processes. semanticscholar.org

Formation of Self-Assembled Monolayers (SAMs) via Alkyne Reactivity

The strong and specific reaction of terminal alkynes with certain surfaces, such as gold and silicon, makes them excellent candidates for the formation of self-assembled monolayers (SAMs). researchgate.netresearchgate.net These monolayers are highly organized, single-molecule-thick films that can modify the properties of the underlying substrate.

On Au(111) surfaces, terminal n-alkynes have been shown to form highly ordered SAMs with packing densities and molecular chain orientations similar to the well-studied alkanethiolates. researchgate.netnih.gov This process, which involves the reaction of the terminal alkyne with the gold substrate, requires an oxygen-free environment to prevent oxidation of the alkyne group. nih.govharvard.edu The formation of these high-quality SAMs has been confirmed through a combination of scanning tunneling microscopy (STM), infrared reflection-absorption spectroscopy (IRRAS), X-ray photoelectron spectroscopy (XPS), and contact angle measurements. researchgate.netnih.gov

The use of an alkyne linker between a core functional moiety and an alkyl chain has been shown to reduce steric hindrance and allow for the formation of more stable and predictable surface structures. nih.gov This demonstrates the versatility of the alkyne group in designing complex, self-assembling systems on surfaces. The stability of the resulting bond, such as the C-Au σ-bond, is a key advantage of using alkynes for SAM formation. researchgate.net

Dynamics and Kinetics of Interfacial Reactions

The study of the dynamics and kinetics of interfacial reactions involving alkynyl ethers provides insight into the mechanisms of monolayer formation. The rate of reaction of terminal alkynes with hydrogen-terminated silicon surfaces is notably faster than that of corresponding alkenes. researchgate.net This is consistent with theoretical calculations showing a lower activation energy barrier for the reaction of alkynes. researchgate.net

The reaction of unsaturated carbon compounds with hydrogen-terminated silicon to form stable Si-C covalent linkages can be initiated thermally, through UV irradiation, or with catalysts. researchgate.net In the case of thermally driven reactions, the temperature plays a crucial role in the reaction kinetics. As mentioned earlier, decreasing the temperature from 120 °C to 65 °C for the reaction of a molecule containing both an alkyne and an alkene on a silicon surface led to a significant increase in the preferential reactivity of the alkyne end, with the reactivity ratio increasing from 2.0 to 9. acs.orgnih.gov This temperature dependence highlights the different activation energies for the alkyne and alkene hydrosilylation reactions.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Azidoferrocene |

| n-Alkynes |

| Alkanethiolates |

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-(Prop-2-yn-1-yloxy)dodecane. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each proton and carbon atom and their connectivity.

The 1D NMR spectra, proton (¹H) and carbon-13 (¹³C), provide foundational information about the molecule's framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The dodecyl chain protons, except for those closest to the ether oxygen, overlap in a broad multiplet region typical for long alkyl chains, around δ 1.2-1.4 ppm. chemicalbook.com The terminal methyl group (CH₃) of the dodecyl chain appears as a triplet at approximately δ 0.88 ppm. chemicalbook.com The protons on the carbon adjacent to the ether oxygen (-O-CH₂-) on the dodecyl side are shifted downfield to around δ 3.5 ppm due to the oxygen's deshielding effect. The propargylic protons (-O-CH₂-C≡) are observed as a doublet around δ 4.1 ppm. The most characteristic signal is the terminal alkyne proton (≡C-H), which typically appears as a triplet around δ 2.4 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The carbons of the dodecyl chain appear in the aliphatic region (δ 14-32 ppm). nih.gov The carbon atom attached to the ether oxygen (dodecyl -CH₂-O-) is found further downfield, typically around δ 71 ppm. The propargylic carbon (-O-CH₂-C≡) resonates near δ 58 ppm. The two sp-hybridized carbons of the alkyne group are particularly diagnostic, with the terminal carbon (≡C-H) appearing around δ 74 ppm and the internal alkyne carbon (-C≡C-) resonating further downfield at approximately δ 80 ppm. nih.gov

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (Predicted δ, ppm) | Multiplicity | ¹³C NMR (Predicted δ, ppm) |

| H-C≡ | ~2.4 | Triplet (t) | ~74 |

| -C≡C- | - | - | ~80 |

| ≡C-CH₂-O- | ~4.1 | Doublet (d) | ~58 |

| -O-CH₂-(CH₂)₁₀- | ~3.5 | Triplet (t) | ~71 |

| -(CH₂)₁₀-CH₃ | ~1.2-1.6 | Multiplet (m) | ~22-32 |

| -CH₂-CH₃ | ~0.88 | Triplet (t) | ~14 |

While 1D NMR suggests the presence of the key functional groups, 2D NMR experiments are employed to confirm the precise connectivity of the atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the terminal alkyne proton (≡C-H) and the propargylic protons (-CH₂-C≡), confirming their three-bond coupling. It would also map the connectivity of the protons along the dodecyl chain, showing correlations between adjacent methylene (B1212753) groups. sdsu.eduscispace.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals listed in the table above, for instance, connecting the proton signal at δ ~4.1 ppm to the carbon signal at δ ~58 ppm. youtube.com

Interactive Table: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Significance |

| COSY | ≡C-H | -CH₂ -C≡ | Confirms propargyl system |

| -O-CH₂ -CH₂- | -O-CH₂-CH₂ - | Confirms dodecyl chain start | |

| HSQC | All H signals | Directly bonded C atoms | Assigns each C-H pair |

| HMBC | ≡C-CH₂ -O- | C ≡CH, -C ≡CH, -O-C H₂-(dodecyl) | Confirms ether linkage and propargyl connection |

| -O-CH₂ -(dodecyl) | ≡C-C H₂-O- | Confirms ether linkage |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a rapid method for functional group identification.

The vibrational spectrum of this compound is dominated by features from the alkyl chain, the ether linkage, and the terminal alkyne.

C-O-C (Ether) Vibrations: The most diagnostic feature of the ether group is the strong C-O-C asymmetric stretching vibration, which appears in the IR spectrum in the range of 1150-1085 cm⁻¹. mdpi.com This band is typically one of the strongest in the spectrum.

C≡CH (Alkyne) Vibrations: The terminal alkyne group gives rise to two highly characteristic vibrations. The ≡C-H stretching vibration appears as a sharp, strong band in the IR spectrum, typically around 3300 cm⁻¹. nih.gov The C≡C triple bond stretch occurs in the 2140-2100 cm⁻¹ region. nih.gov This absorption is often of medium to weak intensity in the IR spectrum but gives a strong signal in the Raman spectrum due to the polarizability of the triple bond.

CH₂/CH₃ Vibrations: The long dodecyl chain produces strong C-H stretching vibrations in the 3000-2850 cm⁻¹ region and C-H bending vibrations around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (bending). uci.edu

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp | Medium |

| Alkyl | C-H Stretch | 2850-3000 | Strong | Strong |

| Alkyne | C≡C Stretch | 2100-2140 | Weak to Medium | Strong |

| Alkyl | C-H Bend | 1375-1465 | Medium | Medium |

| Ether | C-O-C Stretch | 1085-1150 | Strong | Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and provides structural information based on its fragmentation pattern upon ionization. For this compound (molecular formula C₁₅H₂₈O), the molecular weight is 224.39 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 224. The fragmentation pattern is predictable based on the structure:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common pathway for ethers. This would result in the loss of an undecyl radical (•C₁₁H₂₃) to form an ion at m/z = 69 [CH₂=O⁺-CH₂C≡CH], or loss of a propargyl radical to form a dodecyloxonium ion at m/z = 185 [C₁₂H₂₅O⁺=CH₂].

Alkyl Chain Fragmentation: The long dodecyl chain will fragment to produce a characteristic series of alkyl carbocations (CₙH₂ₙ₊₁) separated by 14 mass units (a CH₂ group). Prominent peaks would be expected at m/z = 43 (C₃H₇⁺), 57 (C₄H₉⁺), 71 (C₅H₁₁⁺), 85 (C₆H₁₃⁺), etc. libretexts.org

Cleavage at the Ether Bond: Cleavage of the C-O bond can lead to the formation of a dodecyl cation (C₁₂H₂₅⁺) at m/z = 169 or a propargyl cation (C₃H₃⁺) at m/z = 39.

Interactive Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Origin |

| 224 | [C₁₅H₂₈O]⁺ | Molecular Ion (M⁺) |

| 185 | [C₁₂H₂₅OCH₂]⁺ | Alpha-cleavage (loss of •C₃H₃) |

| 169 | [C₁₂H₂₅]⁺ | C-O bond cleavage |

| 85, 71, 57, 43 | [CₙH₂ₙ₊₁]⁺ | Fragmentation of the dodecyl chain |

| 69 | [C₄H₅O]⁺ | Alpha-cleavage (loss of •C₁₁H₂₃) |

| 39 | [C₃H₃]⁺ | Propargyl cation |

Thermal Analysis (DSC, TGA) for Understanding Thermal Behavior and Polymerization Processes

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the thermal properties of this compound, including phase transitions and thermal stability.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. A typical DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. At higher temperatures, a broad exothermic peak may be observed. researchgate.net This exotherm would likely correspond to the thermally initiated polymerization or decomposition of the terminal alkyne group, a reaction common for alkynes. researchgate.net The onset temperature and energy released during this event provide insight into the material's reactivity and potential for forming cross-linked polymers.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A TGA curve would show the compound's volatility and decomposition temperature. A single, sharp weight loss step would indicate evaporation or a clean decomposition process. The onset of weight loss provides a measure of the compound's thermal stability. researchgate.net If polymerization occurs first, as indicated by DSC, the subsequent decomposition might occur at a much higher temperature.

These analyses are crucial for determining the temperature range in which the compound is stable and for studying its potential use in polymerization reactions. researchgate.net

Interactive Table: Expected Events in Thermal Analysis of this compound

| Technique | Expected Event | Temperature Range | Significance |

| DSC | Endotherm | Low Temperature | Melting Point |

| Exotherm | High Temperature | Alkyne Polymerization/Decomposition | |

| TGA | Mass Loss | High Temperature | Volatilization/Decomposition |

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) and crystallography are powerful techniques for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, which is a liquid at room temperature, this analysis would first require inducing crystallization, typically by cooling the substance to a temperature below its melting point.

If a suitable single crystal of this compound were obtained, X-ray crystallography would provide detailed information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as van der Waals forces. This data would reveal how the long dodecyl chains and the propargyl ether groups pack in the crystal lattice. Insights into the crystalline polymorphism, if any, could also be gained by studying crystals grown under different conditions.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c) | Data not available |

| Unit Cell Angles (α, β, γ) | Data not available |

| Molecules per Unit Cell (Z) | Data not available |

Chromatography Techniques (GPC, HPLC) for Purity and Molecular Weight Distribution in Polymeric Derivatives

While this compound is a small molecule, its terminal alkyne group makes it a suitable monomer for polymerization reactions, such as those mediated by "click chemistry." Gel Permeation Chromatography (GPC) and High-Performance Liquid Chromatography (HPLC) would be essential for characterizing the resulting polymers.

GPC would be employed to determine the molecular weight distribution of polymeric derivatives of this compound. This technique separates polymer chains based on their size in solution, providing key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI would indicate a well-controlled polymerization process.

HPLC could be used to analyze the purity of the this compound monomer itself or to separate oligomers and unreacted monomers from the polymer product. Different HPLC modes, such as reversed-phase or normal-phase, could be selected based on the polarity of the polymer and any side products.

Table 2: Illustrative GPC Data for a Polymer Derived from this compound

| Parameter | Value |

|---|---|

| Number-Average Molecular Weight (Mn) | Data not available |

| Weight-Average Molecular Weight (Mw) | Data not available |

| Polydispersity Index (PDI) | Data not available |

Surface-Sensitive Spectroscopies (e.g., X-ray Photoelectron Spectroscopy) for Interface Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms at the surface of a material. If this compound were used to form a self-assembled monolayer (SAM) or a thin film on a substrate, XPS would be invaluable for characterizing the interface.

By analyzing the kinetic energies of photoelectrons emitted from the sample upon X-ray irradiation, XPS could confirm the presence of carbon and oxygen. High-resolution scans of the C 1s and O 1s regions would provide information about the chemical bonding environments, allowing for the identification of C-C, C-H, C-O, and C≡C bonds associated with the this compound molecule on the surface.

Table 3: Expected XPS Peak Binding Energies for a this compound Monolayer

| Element | Orbital | Chemical State | Expected Binding Energy (eV) |

|---|---|---|---|

| C | 1s | C-C/C-H | Data not available |

| C | 1s | C-O | Data not available |

| C | 1s | C≡C | Data not available |

Microscopic and Scattering Techniques (DLS, SEM, TEM) for Morphological and Self-Assembly Studies

The amphiphilic nature of this compound, with its long hydrophobic dodecyl tail and more polar propargyl ether headgroup, suggests it could participate in self-assembly in solution or be used to create structured materials.

Dynamic Light Scattering (DLS) would be used to determine the size distribution of any nanoparticles or micelles formed by this compound or its polymeric derivatives in a liquid dispersion. This technique measures the fluctuations in scattered light intensity due to the Brownian motion of particles.